molecular formula C19H23NO5S B13424062 Codeine 6-Methanesulfonate CAS No. 22952-80-3

Codeine 6-Methanesulfonate

Cat. No.: B13424062
CAS No.: 22952-80-3
M. Wt: 377.5 g/mol
InChI Key: VZMWUVNHCHKXJT-QBQAKCNGSA-N
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Description

Codeine 6-Methanesulfonate: is a derivative of codeine, an opioid analgesic widely used for its pain-relieving properties. This compound is formed by the methanesulfonation of codeine, which enhances its solubility and stability, making it suitable for various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Codeine 6-Methanesulfonate involves the reaction of codeine with methanesulfonic acid. The process typically requires a controlled environment to ensure the purity and yield of the final product. The reaction is carried out by dissolving codeine in a suitable solvent, such as methanol or ethanol, and then adding methanesulfonic acid. The mixture is stirred at a specific temperature, usually around 60°C, to facilitate the reaction. After the reaction is complete, the product is purified through crystallization or other suitable methods .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of high-purity reagents and advanced purification techniques ensures the production of pharmaceutical-grade this compound .

Chemical Reactions Analysis

Types of Reactions: Codeine 6-Methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, temperature around 40°C.

    Reduction: Sodium borohydride, temperature around 25°C.

    Substitution: Nucleophilic reagents, temperature around 60°C.

Major Products Formed:

Scientific Research Applications

Chemistry: Codeine 6-Methanesulfonate is used as a reference standard in analytical chemistry for the quantification of codeine derivatives in various samples. It is also used in the synthesis of other opioid derivatives for research purposes .

Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of codeine derivatives. It serves as a model compound to investigate the enzymatic pathways involved in the metabolism of opioids .

Medicine: Medically, this compound is used in the formulation of pain-relief medications. Its enhanced solubility and stability make it a preferred choice for injectable formulations .

Industry: In the pharmaceutical industry, this compound is used in the development of new opioid analgesics. Its properties are leveraged to create formulations with improved bioavailability and efficacy .

Mechanism of Action

Codeine 6-Methanesulfonate exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate the analgesic effects of the compound. Upon binding, this compound activates these receptors, leading to the inhibition of pain signals and the release of neurotransmitters that modulate pain perception .

Comparison with Similar Compounds

Uniqueness: Codeine 6-Methanesulfonate is unique due to its enhanced solubility and stability compared to codeine and its derivatives. These properties make it suitable for specific pharmaceutical applications, particularly in injectable formulations where solubility is a critical factor .

Properties

CAS No.

22952-80-3

Molecular Formula

C19H23NO5S

Molecular Weight

377.5 g/mol

IUPAC Name

[(4S,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] methanesulfonate

InChI

InChI=1S/C19H23NO5S/c1-20-9-8-19-12-5-7-15(25-26(3,21)22)18(19)24-17-14(23-2)6-4-11(16(17)19)10-13(12)20/h4-7,12-13,15,18H,8-10H2,1-3H3/t12-,13-,15-,18-,19-/m0/s1

InChI Key

VZMWUVNHCHKXJT-QBQAKCNGSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)OS(=O)(=O)C

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OS(=O)(=O)C

Origin of Product

United States

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